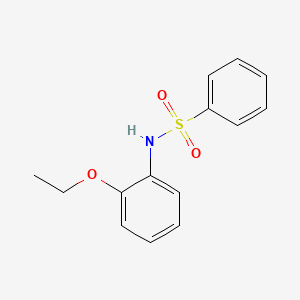![molecular formula C20H11NO2 B14171919 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione CAS No. 922192-06-1](/img/structure/B14171919.png)
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of naphthalene derivatives with carbazole derivatives in the presence of a catalyst can lead to the formation of the desired compound . The reaction conditions often involve high temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction parameters and can significantly reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process . Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Dibenzo[c,g]carbazole: Another carbazole derivative with similar structural features but different functional groups.
7H-Benzo[e]naphtho[1,8-bc]silines: Compounds with similar aromatic systems but containing silicon atoms.
Uniqueness
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
922192-06-1 |
|---|---|
Formule moléculaire |
C20H11NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
10-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C20H11NO2/c22-19-14-10-9-11-5-1-2-6-12(11)16(14)20(23)18-17(19)13-7-3-4-8-15(13)21-18/h1-10,21H |
Clé InChI |
PSAXRXASUQFPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



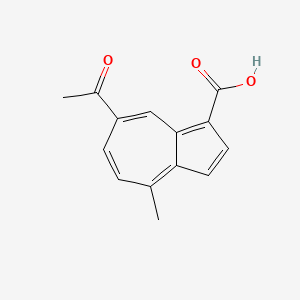
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

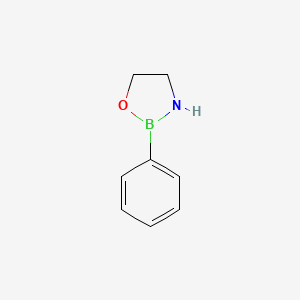
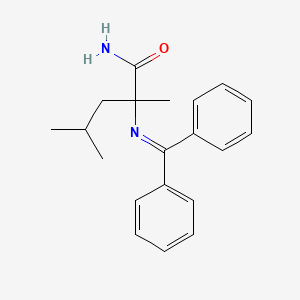
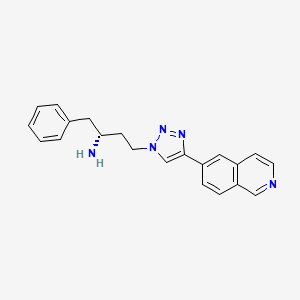
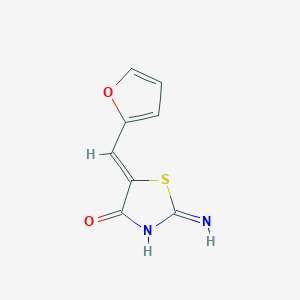
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
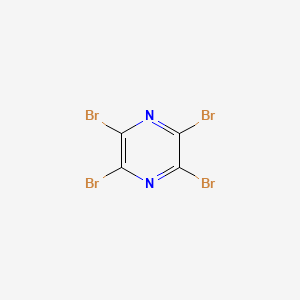
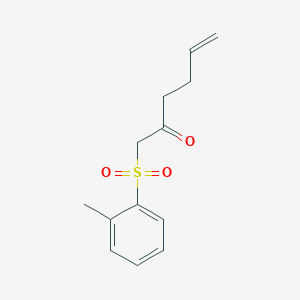
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
